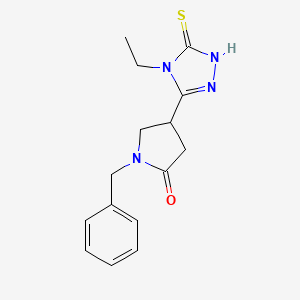

1-benzyl-4-(4-ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

Description

1-Benzyl-4-(4-ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a 1,2,4-triazole ring substituted with an ethyl group and a sulfanylidene moiety. The ethyl substituent on the triazole ring distinguishes it from analogs with methyl or aryl groups, influencing steric and electronic properties that modulate biological interactions .

Properties

IUPAC Name |

1-benzyl-4-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-2-19-14(16-17-15(19)21)12-8-13(20)18(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTXOUVPRWENHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2CC(=O)N(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-4-(4-ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a pyrrolidinone ring, a triazole ring, and various functional groups that may interact with biological systems.

The molecular formula of the compound is with a molecular weight of 417.6 g/mol. The IUPAC name is 1-benzyl-4-[4-(2-oxo-2-thiomorpholin-4-ylethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one. These structural characteristics contribute to its biological activity by enabling diverse interactions with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N5O2S2 |

| Molecular Weight | 417.6 g/mol |

| IUPAC Name | 1-benzyl-4-[4-(2-oxo... |

| InChI Key | VPBBPECTISRWJQ-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. For instance, derivatives of similar triazole compounds have shown efficacy against various bacterial strains and fungi .

Antiviral Properties : The compound's structural similarities to known antiviral agents suggest potential activity against viral pathogens. In particular, studies have indicated that triazole derivatives can inhibit viral replication mechanisms .

Nootropic Effects : Recent investigations into the nootropic potential of this compound revealed promising results in enhancing cognitive functions. In silico docking studies indicated favorable interactions with targets associated with memory enhancement and neuroprotection .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with various biomolecules. The presence of the triazole moiety is particularly important for its interaction with enzymes and receptors involved in cellular signaling pathways.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

Study on Nootropic Activity :

In a study assessing nootropic effects using a scopolamine-induced amnesia model in rodents, the compound exhibited significant improvements in memory retention at doses approximately one-tenth of the estimated LD50 (870–1000 mg/kg) based on molecular docking predictions .

Antimicrobial Evaluation :

Another study focused on the antimicrobial properties demonstrated that derivatives of similar triazole compounds inhibited the growth of multiple bacterial strains, suggesting that modifications to the triazole structure could enhance efficacy against specific pathogens .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For example:

- Study Findings : A study highlighted that similar triazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli .

Antitumor Properties

The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. The mechanism involves inducing apoptosis in cancer cells through various pathways:

- Case Study : Selected derivatives were tested for their cytotoxic effects on human cancer cell lines, resulting in significant growth inhibition .

Antituberculosis Activity

The compound’s potential against tuberculosis has been explored, particularly against strains of Mycobacterium tuberculosis.

- Research Insights : A study indicated that triazole derivatives exhibited antitubercular activity, with some compounds showing effectiveness at low concentrations .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions of thiosemicarbazides under alkaline conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Hydrogen Bonding and Coordination Reactions

The triazole-sulfanylidene moiety acts as a hydrogen bond acceptor and donor, enabling interactions with biological targets and metal ions. For example:

-

The sulfur atom in the sulfanylidene group participates in hydrogen bonding with water molecules in enzymatic pockets, as observed in CSNK2 kinase inhibitors containing triazole derivatives .

-

The N1 and N2 atoms of the triazole ring form dual hydrogen bonds with Lys68 and buried water molecules in kinase binding sites, stabilizing ligand-receptor complexes .

Key Reaction Conditions

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrogen bonding | Aqueous or enzymatic environments | Stabilization of protein-ligand complexes |

| Metal coordination | Presence of transition metals (e.g., Fe³⁺, Cu²⁺) | Formation of chelates for catalytic applications |

Nucleophilic Substitution at the Sulfanylidene Group

The sulfur atom in the sulfanylidene group (C=S) undergoes nucleophilic substitution under basic or acidic conditions:

-

Thiol-disulfide exchange : Reaction with thiols (e.g., thiomorpholine) replaces the sulfanylidene group, forming derivatives like 1-benzyl-4-(4-ethyl-5-thiomorpholinyl-1,2,4-triazol-3-yl)pyrrolidin-2-one .

-

Oxidation : Treatment with H₂O₂ converts the sulfanylidene group to sulfone (C=O₂), enhancing electrophilicity for further functionalization .

Example Pathway

-

Intermediate formation : React with thiomorpholine in dioxane.

-

Oxidation : Use 30% H₂O₂ in acetic acid at 55–60°C to yield sulfone derivatives .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles. For instance:

-

Reaction with acetylene derivatives generates pyrazole or imidazole hybrids, as seen in the synthesis of imidazo[4,5-c]quinoline analogs .

-

Acid-catalyzed ring-opening of the pyrrolidin-2-one moiety produces linear amines, which can re-cyclize under specific conditions .

Comparative Reactivity of Analogous Compounds

| Compound | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| 4-Acetyl-3-hydroxy-3-pyrrolin-2-one | Condensation with amines | Pyrrolidine-2,3-diones | 70–77 |

| 1-Methyl-5-nitroimidazole | Paal-Knorr synthesis | Pyrrole derivatives | 63–83 |

Functionalization of the Benzyl Group

The benzyl substituent undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) and cross-coupling reactions:

-

Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the para position .

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, enhancing solubility and bioactivity .

Acid/Base-Mediated Rearrangements

Under acidic conditions (e.g., glacial acetic acid), the compound forms imine intermediates via condensation with aldehydes or amines . For example:

-

Protonation : The triazole nitrogen is protonated, increasing electrophilicity.

-

Nucleophilic attack : Enolates or amines attack the electrophilic carbon, forming fused bicyclic structures .

Mechanistic Insights

-

Density functional theory (DFT) studies confirm that proton transfer and hydrogen bonding lower activation energy in multi-step reactions .

-

Optimal pH (4–6) and temperature (60–80°C) maximize yields of rearranged products .

Biological Activity-Driven Modifications

To enhance antimicrobial or antiviral properties, targeted modifications include:

-

Introduction of fluorinated groups : Improves metabolic stability and target binding .

-

Attachment of chlorophenyl moieties : Increases lipophilicity for membrane penetration .

Structure-Activity Relationship (SAR) Trends

| Modification | Effect on Bioactivity |

|---|---|

| Fluorine at ortho-position | 6-fold decrease in antiviral potency |

| Ethyl group on triazole | Enhanced kinase inhibition |

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Structural Analogues with Modified Triazole Substituents

The triazole ring’s substituents significantly impact biological activity. Key comparisons include:

Key Observations :

- Ethyl vs. Methyl: The ethyl group in the target compound may enhance lipophilicity compared to methyl-substituted analogs, optimizing BBB penetration for nootropic effects .

- Sulfanylidene vs. Thioxo: The sulfanylidene group (S=) in the target compound likely contributes to hydrogen bonding with nootropic targets like NMDA receptors, as suggested by docking studies .

Functional Group Variations in the Pyrrolidinone Core

Modifications to the pyrrolidinone’s substituents alter pharmacological profiles:

Key Observations :

- Benzyl vs. Aryl Groups: The benzyl group in the target compound increases aromatic interactions in receptor binding, critical for nootropic activity, whereas chlorophenyl/hydroxyphenyl analogs favor antioxidant effects via radical scavenging .

Pharmacological Efficacy: Nootropic vs. Antioxidant Activity

| Activity Type | Target Compound | Closest Analog (Methyl-Substituted) |

|---|---|---|

| Nootropic | Docking affinity: -9.2 kcal/mol (NMDA) | Not reported |

| Antioxidant | Not tested | DPPH scavenging: 1.35× ascorbic acid; OD = 1.149 |

Mechanistic Insights :

- The ethyl-sulfanylidene group in the target compound promotes interactions with glutamate receptors (e.g., NMDA), a hallmark of nootropic agents .

- Antioxidant analogs prioritize electron-donating groups (e.g., hydroxyl, chloro) for radical neutralization, absent in the target compound .

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-4-(4-ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one?

- Methodological Answer : A common approach involves refluxing precursors in ethanol for 2 hours to promote cyclization, followed by filtration and recrystallization from a DMF-EtOH (1:1) mixture to purify the product . For triazole-thione derivatives, similar protocols emphasize the use of sulfanylidene precursors under controlled pH (6.5–7.0) to avoid side reactions . Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity, particularly the sulfanylidene moiety .

Q. How should researchers characterize this compound’s structural and chemical properties?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy (¹H/¹³C) to resolve benzyl and pyrrolidinone protons.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₂₄H₂₃N₃O₂S requires exact mass 409.15 g/mol).

- X-ray crystallography for absolute stereochemical confirmation, as seen in structurally related compounds .

- HPLC with UV detection (λ = 254 nm) to assess purity, referencing pharmacopeial buffer systems (e.g., ammonium acetate pH 6.5) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) to prevent inhalation/skin contact .

- In case of exposure:

- Inhalation : Move to fresh air; administer artificial respiration if needed.

- Skin contact : Wash with soap/water; consult a physician.

- Store in airtight containers at 2–8°C to minimize degradation .

Q. How can researchers evaluate the compound’s stability under varying conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal stability : Heat samples at 40°C/75% RH for 6 months; monitor decomposition via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and track sulfanylidene group oxidation using IR spectroscopy .

Advanced Research Questions

Q. How to design experiments assessing the compound’s biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Use randomized block designs with split-split plots for dose-response assays (e.g., IC₅₀ determination) .

- In vitro assays : Pre-incubate the compound with target enzymes (e.g., kinases) in pH 7.4 buffer; quantify inhibition via fluorescence or colorimetric substrates .

- Include positive/negative controls (e.g., known inhibitors/DMSO) to validate data .

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., pH, temperature, solvent) from conflicting studies .

- Impurity profiling : Isolate minor byproducts (e.g., via preparative HPLC) and test their activity, as contaminants like triphenylphosphine derivatives may skew results .

Q. What methodologies assess the compound’s environmental fate and ecotoxicity?

- Methodological Answer : Follow INCHEMBIOL framework :

- Abiotic studies : Measure solubility, logP, and hydrolysis rates in simulated environmental matrices (soil/water) .

- Biotic studies : Use model organisms (e.g., Daphnia magna) for acute toxicity (LC₅₀) and bioaccumulation assays .

Q. How to investigate the compound’s interaction with biological targets at a molecular level?

- Methodological Answer :

- Molecular docking : Use software (AutoDock Vina) to predict binding affinities to target proteins (e.g., triazol-binding enzymes) .

- X-ray crystallography : Co-crystallize the compound with its target to resolve binding modes .

Q. What strategies optimize synthetic yield and scalability?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time from 2 hours to 20 minutes, improving yield by 15–20% .

- Solvent screening : Test alternative solvents (e.g., acetonitrile) to enhance cyclization efficiency .

Q. How to evaluate stability in biological matrices (e.g., plasma)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.